Bisphenol A Bissulfate Diammonium Salt
Description
Contextualization within Environmental and Biological Chemical Sciences
Bisphenol A (BPA), a compound of significant industrial importance, is a foundational component in the synthesis of polycarbonate plastics and epoxy resins. wikipedia.orgbritannica.com Its widespread use has led to its ubiquitous presence in various environmental matrices, including water bodies, soil, and air, as well as detectable levels in human tissues. soeagra.comresearchgate.netfrontiersin.org In the fields of environmental and biological chemical sciences, the study of BPA and its derivatives is driven by the need to understand their fate, transport, and biological interactions. osti.govnih.gov
Significance of Sulfated Bisphenol Derivatives in Advanced Research
The sulfation of Bisphenol A is a key metabolic pathway catalyzed by sulfotransferase (SULT) enzymes, such as SULT1A1. nih.govresearchgate.net This process involves the addition of a sulfonate group to one or both of the hydroxyl groups on the BPA molecule, forming Bisphenol A monosulfate and Bisphenol A bissulfate, respectively. nih.govnih.gov Research indicates that sulfation significantly alters the biological properties of BPA. For instance, the estrogenic activity of BPA is reported to be substantially reduced or abolished upon sulfation. researchgate.net
The study of sulfated bisphenol derivatives is significant for several reasons. It provides insight into the metabolic capacity of organisms to process and eliminate BPA. Furthermore, the presence and concentration of these sulfated metabolites in biological samples, such as urine, serve as important biomarkers for assessing human exposure to the parent compound. nih.gov Understanding the chemical and biological characteristics of these sulfated forms is crucial for a comprehensive risk assessment of BPA.
Research Landscape for Bisphenol A Bissulfate Diammonium Salt
Specific research focusing exclusively on this compound is limited in the public scientific literature. The compound is primarily available from chemical suppliers for research purposes, indicating its use as a reference standard in analytical studies. scbt.compharmaffiliates.com
The broader research landscape, however, extensively covers sulfated BPA metabolites. Analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the sensitive detection and quantification of BPA sulfates in various complex matrices, including human urine and environmental water samples. usask.canih.govresearchgate.net Studies have investigated the in-vitro and in-vivo formation of these metabolites, confirming that while glucuronidation is the major metabolic pathway, sulfation also plays a role. nih.govnih.gov Research has also explored the potential for sulfated BPA to be desulfated back to its active form in certain tissues, a process that could have implications for localized biological activity. nih.gov
While direct studies on the diammonium salt are not prevalent, the existing body of research on BPA sulfation provides a foundational understanding of the formation, detection, and general biological relevance of the bissulfate anion itself.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 857283-05-7 | scbt.compharmaffiliates.com |
| Molecular Formula | C₁₅H₂₂N₂O₈S₂ | scbt.compharmaffiliates.com |
| Molecular Weight | 422.47 g/mol | scbt.compharmaffiliates.com |
| Synonyms | 4,4'-(1-Methylethylidene)bis-Phenol Bis(hydrogen sulfate) Diammonium Salt | pharmaffiliates.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
diazanium;[4-[2-(4-sulfonatooxyphenyl)propan-2-yl]phenyl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O8S2.2H3N/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21;;/h3-10H,1-2H3,(H,16,17,18)(H,19,20,21);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOPCNUOROLILR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)[O-])C2=CC=C(C=C2)OS(=O)(=O)[O-].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747194 | |
| Record name | Bisammonium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857283-05-7 | |
| Record name | Bisammonium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Laboratory Reference Materials and Research Applications
Historical Development of Synthesis Routes for Sulfated Bisphenols
The journey to synthesize sulfated bisphenols, including the bissulfate derivative of Bisphenol A, began with foundational sulfonation techniques. Early methods often relied on the direct reaction of the parent phenol (B47542) with strong sulfonating agents like concentrated sulfuric acid or chlorosulfonic acid. While effective at introducing sulfate (B86663) groups, these harsh conditions typically resulted in a complex mixture of products, including mono- and di-sulfated species, as well as isomers and other byproducts. The primary challenge during this period was the difficult separation and purification of the desired bissulfate ester from this intricate reaction milieu.
A significant advancement in the field was the adoption of milder and more selective sulfating agents. The use of sulfur trioxide complexes, particularly the sulfur trioxide pyridine (B92270) complex, marked a turning point. This reagent offered a more controlled reaction, minimizing charring and the formation of undesirable side products that were common with stronger acids. This increased selectivity for the sulfation of the phenolic hydroxyl groups laid the groundwork for the development of methods to produce cleaner sulfated bisphenols. While these earlier efforts were often geared towards industrial applications requiring water-soluble bisphenol derivatives, they provided the fundamental chemical principles upon which the synthesis of high-purity analytical standards is now based.
Contemporary Chemical Synthesis Techniques for Bisphenol A Bissulfate Diammonium Salt
The preparation of this compound as a laboratory reference material necessitates a focus on high purity and yield. Modern synthetic approaches have been refined to meet these stringent requirements, emphasizing optimized reaction conditions and sophisticated purification strategies.
Optimization of Reaction Parameters and Yield Efficiency
The contemporary synthesis of this compound is typically achieved through a two-step process: the sulfation of Bisphenol A followed by neutralization to form the diammonium salt. A widely employed and effective method for the sulfation step involves the use of a sulfur trioxide-amine complex, such as the sulfur trioxide-pyridine complex. This reagent is favored for its mildness and selectivity, which minimizes the formation of unwanted byproducts.
The reaction is generally conducted in an aprotic polar solvent, with pyridine often serving a dual role as both the solvent and the amine in the sulfur trioxide complex. The selection of the solvent is critical as it influences the solubility of the reactants and the stability of the intermediate species. To ensure the complete conversion of both phenolic hydroxyl groups of Bisphenol A to their corresponding sulfate esters, a molar excess of the sulfur trioxide-pyridine complex is typically used.
Reaction temperature is a key parameter that is carefully controlled to prevent side reactions and potential degradation of the product. The sulfation is often carried out at reduced temperatures, for instance, by cooling the reaction mixture in an ice bath. The progress of the reaction can be monitored using analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time for maximizing the yield of the bissulfated product.
Following the completion of the sulfation reaction, the resulting Bisphenol A bissulfuric acid is not typically isolated due to its potential instability. Instead, the reaction mixture is carefully neutralized with an aqueous solution of ammonium (B1175870) hydroxide (B78521) to form the more stable this compound. The control of pH during this step is crucial to prevent hydrolysis of the newly formed sulfate esters. The final product can then be precipitated from the reaction mixture. Through careful optimization of these parameters, high yields of the desired product can be achieved.
Table 1: Key Reaction Parameters for the Synthesis of this compound
| Parameter | Condition | Rationale |
| Sulfating Agent | Sulfur trioxide-pyridine complex | Offers mild and selective sulfation of phenolic hydroxyl groups. |
| Solvent | Pyridine | Acts as both a solvent and a component of the sulfating agent complex. |
| Reactant Ratio | Molar excess of sulfating agent | Drives the reaction towards complete disulfation of Bisphenol A. |
| Temperature | Controlled, often low (e.g., 0-5 °C) | Minimizes side reactions and product degradation. |
| Neutralizing Agent | Aqueous ammonium hydroxide | Forms the stable diammonium salt from the bissulfuric acid intermediate. |
Purification and Isolation Strategies for High-Purity Analogues
The isolation and purification of this compound are critical steps to ensure its suitability as a high-purity reference material. Following its synthesis and precipitation, the crude product undergoes one or more purification steps to remove any unreacted starting materials, monosulfated byproducts, and inorganic salts.
Recrystallization is a common and effective technique for the purification of the crude salt. The choice of an appropriate solvent system is paramount for successful recrystallization. A typical approach involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, such as water or a polar organic solvent like methanol (B129727), and then inducing crystallization by cooling or by the addition of a second solvent (an anti-solvent) in which the product is less soluble. For ammonium salts of sulfated phenols, mixtures of water and lower alcohols can be effective.
For achieving the highest purity levels required for certified reference materials, preparative high-performance liquid chromatography (HPLC) is often the method of choice. This technique allows for the separation of the target compound from closely related impurities with high resolution. A common strategy involves using a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The use of a buffer, such as ammonium acetate (B1210297), is often beneficial for maintaining a stable pH and improving the peak shape of the analyte. nih.gov Fractions containing the purified this compound are collected, and the solvent is subsequently removed, typically by lyophilization (freeze-drying), to yield the final high-purity solid product. The purity of the final product is then rigorously assessed using a combination of analytical techniques, including HPLC, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Isotopically Labeled Analog Synthesis for Mechanistic Investigations
Isotopically labeled analogs of this compound are indispensable tools for a variety of research applications, particularly in quantitative analysis using mass spectrometry (isotope dilution mass spectrometry) and in studies of its metabolic fate. The synthesis of these labeled compounds typically starts with an isotopically labeled Bisphenol A precursor.
Commercially available isotopically labeled Bisphenol A, such as Bisphenol A-¹³C₁₂ (where the twelve carbon atoms of the two phenyl rings are carbon-13) or Bisphenol A-d₁₆ (where all sixteen hydrogens on the phenyl rings and methyl groups are deuterium), serves as the starting material. sci-hub.seepo.org These labeled precursors can then be subjected to the same sulfation and neutralization procedures as their unlabeled counterparts.
The reaction conditions for the sulfation of the isotopically labeled Bisphenol A are generally analogous to those used for the unlabeled compound. The sulfur trioxide-pyridine complex remains the reagent of choice for this transformation. Following sulfation, neutralization with ammonium hydroxide yields the desired isotopically labeled this compound.
The purification of the labeled product follows the same strategies as for the unlabeled compound, with preparative HPLC being a key technique for achieving high isotopic and chemical purity. Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product. High-resolution mass spectrometry is used to verify the correct mass shift corresponding to the incorporated isotopes, while NMR spectroscopy can confirm the location of the labels. The availability of these well-characterized, isotopically labeled standards is crucial for advancing our understanding of the environmental and biological behavior of Bisphenol A.
Table 2: Examples of Isotopically Labeled Bisphenol A Precursors for Synthesis
| Labeled Precursor | Isotopic Label | Common Application of Final Labeled Product |
| Bisphenol A-¹³C₁₂ | Carbon-13 | Internal standard in quantitative mass spectrometry. |
| Bisphenol A-d₁₆ | Deuterium | Internal standard in quantitative mass spectrometry. |
Advanced Analytical Chemistry for Detection and Quantification
Chromatographic Techniques for Separation and Detection
Chromatographic methods are paramount for the separation of Bisphenol A bissulfate from complex matrices and its subsequent detection. The high polarity of the sulfate (B86663) conjugates of BPA makes liquid chromatography the most suitable separation technique.
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of polar, non-volatile compounds like Bisphenol A bissulfate. nih.govthermofisher.comsemanticscholar.org The inherent selectivity and sensitivity of this technique allow for the detection of trace levels of the analyte in various samples. nih.govresearchgate.net
For the analysis of bisphenol sulfates, reversed-phase chromatography is commonly employed. The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile (B52724), often with additives like ammonium (B1175870) acetate (B1210297) to improve ionization efficiency and peak shape. researchgate.net Detection by mass spectrometry is usually performed in negative ion mode using electrospray ionization (ESI), as the sulfate groups are readily deprotonated to form negative ions. researchgate.net Multiple reaction monitoring (MRM) is utilized for quantification, providing high selectivity and reducing matrix interference. nih.govrestek.com In this mode, a specific precursor ion of the analyte is selected and fragmented, and one or more characteristic product ions are monitored. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for Bisphenol Sulfate Analysis
| Parameter | Typical Setting |
|---|---|
| LC Column | C18 or PFP (Pentafluorophenyl) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Optimized for separation from other bisphenols and matrix components |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | For Bisphenol A bissulfate: ~387 |
| Product Ions (m/z) | Dependent on fragmentation, likely including fragments related to the loss of SO3 |
This table presents typical parameters and is not based on a specific analysis of Bisphenol A bissulfate diammonium salt, but rather on established methods for similar bisphenol sulfates.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches and Derivatization Strategies
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, Bisphenol A bissulfate is a non-volatile salt, making it unsuitable for direct GC-MS analysis. nih.gov Therefore, a derivatization step is mandatory to convert the polar analyte into a more volatile and thermally stable derivative. nih.govnih.gov
The most common derivatization strategy for compounds containing hydroxyl groups, like the parent BPA, is silylation. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. mdpi.com For Bisphenol A bissulfate, this approach would be ineffective as the hydroxyl groups are conjugated to sulfates. A two-step process involving hydrolysis of the sulfate groups to yield BPA, followed by derivatization of the resulting hydroxyl groups, would be a viable, albeit indirect, approach for quantification. mdpi.com
Another derivatization strategy that can be applied to bisphenols is acylation using reagents like acetic anhydride. researchgate.net This method also targets hydroxyl groups and would necessitate a hydrolysis step for the bissulfate compound. Due to the need for derivatization and the potential for thermal degradation, GC-MS is generally considered less suitable than LC-MS/MS for the direct analysis of bisphenol sulfates. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) Implementations
Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. restek.com These benefits are achieved through the use of columns packed with smaller particles (typically sub-2 µm). The principles of separation for Bisphenol A bissulfate using UHPLC are the same as for HPLC, primarily reversed-phase chromatography. The enhanced resolution of UHPLC is particularly advantageous for separating isomeric bisphenol conjugates and resolving the target analyte from complex matrix components. restek.com The faster analysis times offered by UHPLC are beneficial for high-throughput screening of a large number of samples.
Spectroscopic Methodologies for Structural Confirmation
Spectroscopic techniques are indispensable for the elucidation and confirmation of the chemical structure of analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. For this compound, ¹H NMR and ¹³C NMR would provide detailed information about the molecular framework.
In the ¹H NMR spectrum, one would expect to see signals corresponding to the aromatic protons on the phenyl rings, the methyl protons of the isopropylidene bridge, and potentially a broad signal for the ammonium protons. hmdb.caresearchgate.netchemicalbook.com The chemical shifts of the aromatic protons would be different from those of the parent BPA due to the electronic effects of the sulfate groups. researchgate.netresearchgate.net Similarly, the ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the molecule, with the carbons attached to the sulfate groups exhibiting a downfield shift compared to the hydroxyl-bearing carbons in BPA. Two-dimensional NMR techniques, such as COSY and HSQC, could be used to establish connectivity between protons and carbons, further confirming the structure.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.0 - 7.5 | Doublets |
| Methyl Protons | ~1.6 | Singlet |
This table is a prediction based on the known spectrum of Bisphenol A and the expected influence of the sulfate and ammonium groups. hmdb.cachemicalbook.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. chemicalbook.com The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfate groups (S=O stretching, typically in the 1350-1175 cm⁻¹ and 1060-1040 cm⁻¹ regions), the aromatic rings (C=C stretching around 1600-1450 cm⁻¹), and the ammonium ions (N-H stretching, broad band around 3300-3000 cm⁻¹). mdpi.comresearchgate.netresearchgate.net These features would clearly distinguish it from the parent Bisphenol A, which exhibits a strong, broad O-H stretching band around 3600-3200 cm⁻¹. chemicalbook.comresearchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Bisphenol A exhibits characteristic UV absorption maxima. The conjugation of the hydroxyl groups to form sulfates would be expected to cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the molar absorptivity. This can be useful for quantitative analysis, although it is less specific than techniques like mass spectrometry.
Sample Preparation and Extraction Protocols in Complex Matrices
The isolation of Bisphenol A bissulfate from complex biological and environmental matrices is a critical first step in its analysis. The choice of extraction method depends on the matrix type, the required sensitivity, and the available instrumentation.
Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction and pre-concentration of bisphenols and their metabolites from aqueous samples. For polar compounds like Bisphenol A bissulfate, polymeric reversed-phase sorbents such as Oasis HLB (Hydrophilic-Lipophilic Balanced) are effective. An efficient technique for the quantitative analysis of various bisphenol analogues in human urine involved the use of an HLB 96-well plate for enrichment and purification following enzymatic hydrolysis. bohrium.com In some applications, mixed-mode anion exchange cartridges are employed to purify crude extracts containing bisphenols. echemi.com The general procedure involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of an organic solvent.
Liquid-Liquid Extraction (LLE) and its miniaturized version, Dispersive Liquid-Liquid Microextraction (DLLME), are also utilized. In a study on human amniotic fluid, a DLLME method was developed for the determination of selected bisphenols. nih.gov This technique is valued for being fast, simple, and requiring minimal solvent. nih.gov A typical LLE protocol might involve adjusting the sample pH to ensure the analyte is in a neutral form, followed by extraction into an immiscible organic solvent. For instance, in one method, the sample's pH was adjusted to 2.0 before extraction with a mixture of acetone (B3395972) and trichloromethane. dphen1.com
The following table summarizes typical parameters for SPE and LLE methods used for bisphenol analysis.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Sorbent/Solvent | Polymeric (e.g., Oasis HLB), Mixed-mode anion exchange | Immiscible organic solvents (e.g., Trichloromethane, Hexane/Ethyl acetate mixture) |
| Sample Matrix | Urine bohrium.com, Water, Biological tissues echemi.com | Amniotic fluid nih.gov, Urine dphen1.com |
| Key Steps | Conditioning, Loading, Washing, Eluting | pH adjustment, Solvent addition, Centrifugation, Evaporation, Reconstitution |
| Advantages | High selectivity, High recovery, Amenable to automation | Simplicity, Low cost, Fast (especially DLLME) nih.gov |
This table presents a generalized overview based on methods for bisphenol analogues.
Microwave-Assisted Extraction (MAE) is an advanced technique that uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes from solid and semi-solid matrices. MAE has been successfully applied to the extraction of bisphenols from complex matrices like sediments and food. nih.govnih.gov The key parameters that are optimized in MAE include the choice of solvent, the ratio of sample mass to solvent volume, extraction time, and temperature. nih.gov For instance, a method for extracting BPA from canned food used a methanol/water mixture as the extraction solvent. nih.gov In another study, a microwave-assisted method for sediment analysis utilized tetrahydrofuran (B95107) and methanol as solvents. nih.gov
A related technique, Microwave-Assisted Ionic Liquid Microextraction (MAILME), has been developed for the simultaneous analysis of BPA and tetrabromobisphenol-A (TBBPA) in milk samples. rsc.org This method is rapid, efficient, and avoids the use of organic solvents. rsc.org
The table below outlines typical conditions for MAE of bisphenols.
| Parameter | Microwave-Assisted Extraction (MAE) |
| Solvent System | Methanol/water mixture nih.gov, Tetrahydrofuran and methanol nih.gov, Ionic liquids rsc.org |
| Sample Matrix | Canned food nih.gov, Sediments nih.gov, Milk rsc.org |
| Optimized Conditions | Solvent composition, Sample mass to solvent volume ratio, Time, Temperature nih.gov |
| Advantages | Reduced solvent consumption, Faster extraction times, Higher extraction efficiency |
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can be a significant challenge in LC-MS/MS analysis, leading to either ion suppression or enhancement. nih.gov Several strategies are employed to mitigate these effects.
One effective approach is the use of specific cleanup techniques during sample preparation. For example, immunoaffinity columns, which use monoclonal antibodies to selectively bind the target analytes, can be used for highly selective cleanup and result in low matrix interference. nih.gov Another strategy involves optimizing sample dilution to reduce the concentration of interfering compounds. researchgate.net
The most common and robust method to compensate for matrix effects is the use of stable isotope-labeled internal standards (SIL-IS). shoko-sc.co.jp An ideal internal standard, such as ¹³C- or deuterium-labeled Bisphenol A bissulfate, co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification. shoko-sc.co.jp In some cases, when using LC-MS/MS, matrix effects can be minimal, but this needs to be evaluated during method validation. nih.gov
Method Validation and Quality Assurance in Analytical Quantification
The validation of an analytical method is crucial to ensure that the results are reliable, reproducible, and accurate. Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), recovery, and precision. epa.gov
Linearity demonstrates that the instrument's response is proportional to the analyte concentration over a specific range. A good linearity is typically indicated by a correlation coefficient (R²) greater than 0.99. epa.gov
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. epa.gov These limits are crucial for determining the suitability of a method for trace-level analysis. For bisphenol analogues, LODs and LOQs can be in the low nanogram per milliliter (ng/mL) or nanogram per gram (ng/g) range, depending on the sample matrix and the analytical technique used. nih.gov
The following table presents a range of reported validation parameters for bisphenol analysis.
| Parameter | Typical Range | Reference |
| Linearity (R²) | > 0.99 | epa.gov |
| LOD | 0.1 - 1.0 ng/mL (serum); 0.1 - 0.5 ng/g (sediment) | nih.gov |
| LOQ | 1.09 - 1.32 µg/kg (paper) | epa.gov |
| LOQ (for BPA & TBBPA in milk) | 0.03 and 0.05 µg/L | rsc.org |
This data is compiled from studies on various bisphenols and matrices and serves as a representative example.
Recovery is a measure of the efficiency of the entire analytical method, including sample extraction and processing. It is determined by comparing the amount of analyte measured in a spiked sample to the amount originally added. Acceptable recovery rates for bisphenol analysis are often in the range of 70% to 120%. nih.govepa.gov For example, a study on bisphenol analogues in human urine reported recoveries between 72% and 127%. bohrium.com Another study on aquatic products showed recoveries of 74% to 106%. nih.gov
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Intraday precision assesses the variability within a single day, while interday precision evaluates it over different days. For bisphenol analysis, RSD values are typically expected to be below 15-20%. bohrium.comepa.gov A method for analyzing bisphenols in serum and sediment reported inter- and intraday RSDs ranging from 2.7% to 5.5%. nih.gov
The table below provides a summary of typical recovery and precision data for bisphenol analysis.
| Parameter | Typical Range | Reference |
| Recovery | 71% - 115% | epa.gov |
| Recovery | 72% - 127% | bohrium.com |
| Recovery | 74% - 106% | nih.gov |
| Precision (RSD) | < 15.0% (repeatability); < 17.4% (reproducibility) | epa.gov |
| Precision (RSD) | < 12.7% (intraday); < 15.1% (interday) | bohrium.com |
| Precision (RSD) | 2.7% - 5.5% (inter- and intraday) | nih.gov |
These values are indicative of the performance of analytical methods for bisphenols across different studies and matrices.
Use of Internal and Deuterated Standards
In the quantitative analysis of Bisphenol A bissulfate, particularly at trace levels in complex matrices, the use of internal standards is a critical component of robust analytical methodologies. bioanalysis-zone.com Internal standards are compounds added in a known, constant amount to all samples, including calibration standards and quality controls, before sample processing begins. bioanalysis-zone.com Their primary function is to correct for the potential loss of the analyte during sample preparation and to compensate for variations in instrumental response, thereby improving the accuracy and precision of the measurement. bioanalysis-zone.com
For analyses utilizing mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most effective internal standards are stable isotope-labeled (SIL) analogues of the analyte of interest. This approach, known as isotope dilution mass spectrometry, is considered the gold standard for quantification. Deuterated standards, where one or more hydrogen atoms in the molecule are replaced by deuterium, are commonly employed. These deuterated analogs are chemically identical to the analyte and thus exhibit the same behavior during sample extraction, derivatization, and chromatographic separation. However, they are distinguishable by their higher mass, allowing the mass spectrometer to measure both the analyte and the internal standard simultaneously.
The availability of isotopically labeled variants, including carbon-13 and deuterium-labeled versions of Bisphenol A and its metabolites, significantly enhances the precision of quantitative analyses. These labeled compounds serve as ideal internal standards, effectively compensating for matrix effects and any analytical losses that occur during sample processing. For instance, the use of deuterated Bisphenol A (d6-BPA) as a dosing material in studies has been validated to circumvent environmental BPA contamination, which can otherwise lead to false positive results, especially at low concentrations. nih.gov Such methods allow for the high-sensitivity quantification of both the active form (aglycone) and the metabolically deactivated conjugated forms of BPA, which is crucial for toxicological assessment. nih.gov
While deuterated Bisphenol A (BPA-d16) is frequently used as an internal standard in methods analyzing for the parent compound and its various metabolites, the ideal internal standard for Bisphenol A bissulfate would be its own deuterated form, such as Bisphenol A bissulfate-d6. nih.govmdpi.comvulcanchem.com The use of a labeled version of the target analyte itself ensures the most accurate correction for its specific recovery and ionization efficiency. Research and development have led to the availability of these specific deuterated salts for use as internal standards in demanding analytical applications. vulcanchem.com
Research Findings on Internal Standard Application
Detailed studies underscore the necessity of internal standards for reliable quantification. In the development of LC-MS/MS methods, researchers consistently employ deuterated standards to achieve high accuracy, precision, and sensitivity.
Matrix Effect Compensation: In a method developed for the simultaneous detection of BPA and steroids, an isotope-labeled internal standard (BPA-d16) was chosen due to its structural similarity to the analytes. This was critical to achieve matrix-independence and to compensate for losses during sample preparation, leading to an effective and reliable method for quantification in complex tissues. nih.gov
Analysis in Complex Samples: For the biomonitoring of BPA in human hair, a challenging matrix, BPA-d16 was used as the internal standard. mdpi.com The internal standard-corrected matrix effects were found to be minimal (ranging from -4.78% to 1.47%), demonstrating the effectiveness of this approach in mitigating the influence of co-extracted matrix components. mdpi.com
High-Sensitivity Detection: An LC-MS/MS method for analyzing BPA in infant formula used BPA-d16 as an internal standard to develop a rapid and sensitive assay. thermofisher.com This allowed for a low limit of quantification (31.3 µg/kg) by correcting for variability in the automated sample preparation and analysis process. thermofisher.com
The following table summarizes the use of specific internal standards in the analysis of Bisphenol A and its derivatives.
Data Table: Internal Standards in Bisphenol A Analysis
| Internal Standard | Analyte(s) Monitored | Analytical Technique | Purpose / Key Finding |
|---|---|---|---|
| Bisphenol A-d16 (BPA-d16) | Bisphenol A, Testosterone, 17β-Estradiol | LC-MS/MS | Used to achieve matrix-independence and compensate for losses during sample preparation in tissue analysis. nih.gov |
| Bisphenol A-d16 (BPA-d16) | Bisphenol A, Parabens | LC-MS/MS | Employed for quantification in human hair samples; effectively corrected for matrix effects. mdpi.com |
| Bisphenol A-d16 (BPA-d16) | Bisphenol A | LC-MS/MS with TurboFlow™ | Enabled high-sensitivity quantification in infant formula by correcting for variability in automated sample preparation. thermofisher.com |
| Carbon-13 and Deuterium-labeled Bisphenol A Bissulfate | Bisphenol A Bissulfate | Isotope Dilution Mass Spectrometry | Enhances precision of quantitative analysis by compensating for matrix effects and analytical losses. |
| d6-BPA | Deuterated Bisphenol A (as analyte) | LC-MS/MS | Used as the dosing material to circumvent contamination from environmental BPA and allow for high-sensitivity pharmacokinetic studies. nih.gov |
Environmental Distribution, Fate, and Degradation Mechanisms
Occurrence and Distribution in Environmental Compartments
Intensive searches for the presence of Bisphenol A bissulfate diammonium salt in the environment have not yielded any specific findings.
Aquatic Systems: Rivers, Lakes, and Wastewater
No studies documenting the presence or concentration of this compound in rivers, lakes, or wastewater were identified. While the parent compound, BPA, is a known contaminant in aquatic systems, with concentrations in industrial and domestic wastewater ranging from 16 to 1465 ng/L and in surface water from 170 to 3113 ng/L, the environmental occurrence of its bissulfate diammonium salt derivative remains uncharacterized. nih.govresearchgate.net
Terrestrial Environments: Soil and Sediment Dynamics
There is no available data on the occurrence, persistence, or dynamics of this compound in soil and sediment. Research has shown that BPA can be introduced to terrestrial environments through the application of sewage sludge, irrigation with treated wastewater, and leachate from landfills. nih.gov However, the fate of this compound in these environments has not been a subject of published research.
Atmospheric Presence and Aerosol Interactions
No information exists in the scientific literature regarding the atmospheric presence of this compound or its potential interactions with aerosols. Studies have confirmed the presence of BPA in atmospheric aerosols across urban, rural, and marine environments, with concentrations ranging from 1 to 17,400 pg/m³. nih.gov The open burning of plastics is considered a significant source of atmospheric BPA. nih.gov However, the atmospheric chemistry and transport of its bissulfate diammonium salt are unknown.
Environmental Transformation and Degradation Pathways
The mechanisms by which this compound may transform or degrade in the environment are currently undocumented.
Photolytic and Radiolytic Degradation Processes
There is a lack of research on the degradation of this compound through photolytic (light-induced) or radiolytic processes. For the parent compound BPA, studies have shown that it can be degraded by UV radiation, and this process can be enhanced by the presence of other substances like persulfate in a photo-Fenton-like process. mdpi.comsemanticscholar.orgnih.gov However, no such degradation studies have been performed on its bissulfate diammonium salt.
Biodegradation Mechanisms by Microbial Communities
No information is available on the biodegradation of this compound by microbial communities in any environmental compartment. The biodegradation of BPA itself is well-documented, with numerous bacterial and fungal species capable of breaking it down under various conditions. nih.govwashington.edunih.gov For instance, BPA can be rapidly biodegraded in river water under aerobic conditions. washington.edu The metabolic fate of this compound in the presence of environmental microorganisms remains an unstudied area.
Limited information from a commercial supplier identifies this compound (CAS Number: 857283-05-7) as a white solid used as a pharmaceutical standard, intermediate, fine chemical, and in mutagenesis research. pharmaffiliates.com This suggests its use is likely confined to laboratory and industrial settings, which may limit its direct release into the wider environment. However, without dedicated environmental studies, its potential for release, persistence, and transformation remains speculative.
Sorption and Desorption Dynamics in Environmental Media
The sorption and desorption behavior of a chemical dictates its mobility and distribution between the aqueous phase and solid environmental matrices like soil, sediment, and sludge. For this compound, its physicochemical properties—specifically its high polarity and water solubility due to the two sulfate (B86663) groups and ammonium (B1175870) counter-ions—are the primary determinants of its sorption dynamics.
General Principles:
Bisphenol A bissulfate is an ionic organic compound that will be fully dissociated in water. Its environmental partitioning will be starkly different from its non-ionic parent compound, BPA. BPA exhibits moderate sorption to sediment and soil, with reported organic carbon-normalized sorption coefficient (Koc) values ranging from 314 to 1524 L/kg. This sorption is primarily driven by hydrophobic interactions between the nonpolar parts of the BPA molecule and the organic matter in soil and sediment.
In contrast, Bisphenol A bissulfate is highly water-soluble and will exist as a dianion in most environmental pH ranges. This high polarity and ionic character will lead to:
Low Affinity for Organic Carbon: The hydrophobic interactions that govern BPA's sorption will be significantly weaker for its bissulfate derivative. The polar sulfate groups will prefer to remain in the aqueous phase.
Limited Partitioning to Sediments and Soils: Consequently, the tendency for Bisphenol A bissulfate to adsorb to soil and sediment organic matter will be very low. Its Koc value is expected to be substantially lower than that of BPA, indicating high mobility in soil and aquatic systems.
Potential for Electrostatic Interactions: As an anion, Bisphenol A bissulfate could potentially interact with positively charged surfaces on minerals (e.g., metal oxides) or other soil components, but this is generally a weaker interaction compared to the strong partitioning of nonpolar compounds into organic matter. Desorption from such surfaces is often rapid.
Research Findings (Inferred):
While direct experimental data on the sorption isotherms of this compound is scarce, studies on other highly polar and ionic organic compounds support the prediction of low sorption. For instance, some research has noted that industrial contributions can be a key driver of concentrations of compounds like bisphenol A sulfate in wastewater, suggesting its transport in the aqueous phase. The table below contrasts the expected sorption behavior of Bisphenol A bissulfate with the known behavior of BPA.
| Property | Bisphenol A (BPA) | This compound (Inferred) |
| Water Solubility | Low to moderate (120-300 mg/L) | High |
| Dominant Sorption Mechanism | Hydrophobic partitioning to organic carbon | Weak electrostatic interactions; low affinity for organic carbon |
| Sorption to Soil/Sediment | Moderate (Koc: 314-1524 L/kg) | Low |
| Mobility in Soil | Low to moderate | High |
| Potential for Leaching | Moderate | High |
The high mobility and low sorption potential mean that Bisphenol A bissulfate, if released into the environment, is likely to remain in the water column and be transported with water flow, with minimal retention in sediments or soil. This increases the potential for transport over longer distances in aquatic systems and for leaching through the soil profile into groundwater.
Environmental Transport and Persistence Modeling
Environmental fate and transport models are used to predict the distribution, concentrations, and persistence of chemicals in the environment. rsc.org For this compound, its high polarity and ionic nature present specific challenges and considerations for modeling.
Modeling Approaches:
Multimedia fugacity models, such as the Equilibrium Criterion (EQC) model, are commonly used to assess the environmental fate of organic chemicals. These models divide the environment into compartments (air, water, soil, sediment) and calculate the chemical's distribution based on its physicochemical properties and degradation rates.
For a compound like Bisphenol A bissulfate, the key input parameters for such models would reflect its specific properties:
Vapor Pressure: Extremely low, essentially non-volatile. This means its concentration in the air compartment will be negligible.
Water Solubility: Very high. This will drive its partitioning almost exclusively into the water compartment.
Octanol-Water Partition Coefficient (Kow): Very low. This parameter, often used to estimate partitioning to organic carbon, would confirm its hydrophilic nature and low potential for bioaccumulation and sorption to organic matter.
Degradation Rates: Half-lives in water, soil, and sediment due to biodegradation, hydrolysis, and photolysis would be required.
Predicted Environmental Distribution:
A Level III fugacity model simulation for Bisphenol A bissulfate would predict that upon release into the environment, it would predominantly reside in the aqueous phase.
Distribution: The vast majority of the chemical mass would be found in the water compartment. A very small fraction might be associated with soil and sediment, primarily in the pore water. Transport would be governed by water currents and flow.
Long-Range Transport: Due to its non-volatile nature, long-range atmospheric transport is not a relevant pathway for Bisphenol A bissulfate. Transport would be limited to aquatic systems.
Challenges in Modeling Polar and Ionic Compounds:
Standard multimedia fate models were initially developed for non-polar, neutral organic compounds (like many persistent organic pollutants or POPs). Modeling polar and ionizable chemicals like Bisphenol A bissulfate requires modifications and more complex approaches:
Partitioning Coefficients: Simple relationships based on Kow are often inadequate for ionic compounds. Polyparameter Linear Free Energy Relationships (PP-LFERs) have been proposed to provide more accurate estimates of partitioning for polar chemicals. europa.eu
Speciation: The model needs to account for the chemical's speciation (in this case, as a dianion) as a function of pH, which affects its partitioning and reactivity.
Soil/Sediment Interaction: Interactions with mineral surfaces and the influence of pH on sorption need to be considered, rather than relying solely on partitioning into organic carbon.
The table below outlines the key considerations for modeling the environmental transport and persistence of Bisphenol A bissulfate.
| Model Aspect | Key Consideration for this compound |
| Primary Environmental Compartment | Water |
| Dominant Transport Pathway | Advection in surface water and groundwater |
| Key Physicochemical Inputs | High water solubility, negligible vapor pressure, low Kow |
| Critical Degradation Processes | Hydrolysis, biodegradation, and photolysis in the aqueous phase |
| Modeling Challenges | Accurately predicting partitioning without experimental data; accounting for its ionic nature. europa.eu |
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| BPA | Bisphenol A |
| This compound | 4,4'-(1-Methylethylidene)bis-phenol bis(hydrogen sulfate) diammonium salt |
| •OH | Hydroxyl radical |
| SO₄•⁻ | Sulfate radical |
| O₃ | Ozone |
| ¹O₂ | Singlet oxygen |
Metabolic and Biotransformation Pathways Non Human in Vitro and in Vivo
In Vitro Metabolic Transformation in Cellular and Subcellular Systems
In vitro models, including cellular and subcellular fractions from various species, have been instrumental in elucidating the specific enzymes and reactions involved in BPA metabolism. These systems, which range from liver microsomes and S9 fractions to primary hepatocytes, allow for the detailed study of both Phase I and Phase II metabolic pathways. dphen1.comnih.govnih.gov
Sulfation of BPA is a Phase II conjugation reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.govresearchgate.net These enzymes transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of BPA, forming BPA monosulfate and BPA bis(sulfate). In vitro studies using recombinant human SULTs have identified SULT1A1 as the isoform with the highest efficiency for BPA sulfonation. nih.gov SULT2A1 and SULT1E1 (estrogen sulfotransferase) also contribute to this process, whereas SULT1A3 appears to have no significant activity towards BPA. nih.govnih.gov Studies in mouse liver models confirm that SULT1A1 is a primary enzyme responsible for BPA sulfonation. nih.govresearchgate.net
Interactive Table: Sulfotransferase Activity in BPA Metabolism
| Enzyme Isoform | Species Studied (in vitro) | Relative Contribution to BPA Sulfation | Reference |
| SULT1A1 | Human, Mouse | High; considered the primary enzyme for BPA sulfonation. | nih.gov |
| SULT2A1 | Human | Moderate | nih.gov |
| SULT1E1 | Human | Moderate | nih.gov |
| SULT1A3 | Human | No significant activity | nih.gov |
The liver is the principal site of BPA metabolism. nih.gov In hepatic models, such as rat liver slices and microsomes, BPA undergoes extensive Phase II conjugation, which is the preferred metabolic pathway. nih.gov While some Phase I metabolism, mediated by cytochrome P450 (CYP) enzymes, occurs, it is less prominent than conjugation. dphen1.comnih.gov For instance, studies in rat hepatic microsomes have shown that BPA can inhibit certain CYP isoforms, such as CYP2C11. nih.gov
Phase II reactions, primarily glucuronidation and to a lesser extent sulfation, dominate in hepatic systems. nih.govresearchgate.net A comprehensive in vitro study using rat liver S9 fractions demonstrated the formation of both sulfate (B86663) and glucuronide conjugates. dphen1.com
Extrahepatic metabolism has also been observed. For example, studies using fresh human skin have shown the formation of BPA-glucuronide and BPA-sulfate in the dermis, indicating that the skin is metabolically competent to conjugate BPA during percutaneous absorption. nih.gov
Interactive Table: In Vitro BPA Metabolism in Different Models
| In Vitro Model | Species | Key Metabolic Pathways Observed | Major Metabolites Formed | Reference |
| Liver Microsomes & S9 Fractions | Rat | Phase I (Oxidation), Phase II (Glucuronidation, Sulfation) | Hydroxylated BPA, BPA-glucuronide, BPA-sulfate | dphen1.comnih.gov |
| Cryopreserved Hepatocytes | Rat, Monkey | Phase II (Glucuronidation, Sulfation) | BPA-glucuronide (major), BPA-sulfate (minor) | nih.gov |
| Precision-Cut Liver Slices | Rat | Phase I (CYP Inhibition), Phase II (Conjugation) | Extensive BPA conjugation | nih.gov |
| Fresh Skin Explants | Human | Phase II (Glucuronidation, Sulfation) in dermis | BPA-glucuronide, BPA-sulfate | nih.gov |
Conjugation reactions are the primary mechanism for the detoxification and subsequent elimination of BPA. nih.gov These Phase II reactions increase the water solubility of the BPA molecule, facilitating its excretion from the body. nih.gov The two main conjugation pathways for BPA are glucuronidation and sulfation. researchgate.net
In virtually all non-human species studied, glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is the dominant pathway, with BPA-glucuronide being the major metabolite formed. nih.govnih.gov Sulfation is a less significant but consistently present pathway. nih.gov In vitro studies with mouse liver cytosols have shown that BPA sulfonation produces both BPA monosulfate (BPA-S) and BPA bis-sulfate (BPA-2S). nih.gov In these models, the formation of the bis-sulfate conjugate was more than three times higher than that of the monosulfate form. nih.gov These conjugated metabolites are generally considered biologically inactive compared to the parent BPA compound. nih.gov
In Vivo Biotransformation in Model Organisms (e.g., Rodents, Aquatic Species)
In vivo studies in various animal models confirm the metabolic patterns observed in vitro, highlighting rapid metabolism and clearance of BPA. Significant species-specific differences exist, particularly in the routes of elimination.
Following exposure, BPA is rapidly absorbed and metabolized in animal models like rodents and monkeys. tandfonline.com The uptake and distribution patterns are broadly similar across these species. tandfonline.com However, the elimination kinetics show notable differences. In rodents (rats and mice), elimination occurs primarily through the feces, which is largely due to significant biliary excretion of BPA-glucuronide and subsequent enterohepatic recirculation. tandfonline.comnih.gov In contrast, monkeys excrete BPA metabolites predominantly in the urine, a pattern more similar to humans. tandfonline.comnih.gov
The clearance of BPA from the blood is rapid in all species investigated. tandfonline.com Studies in pregnant Sprague-Dawley rats showed that the tissue distribution, metabolism, and excretion rates of BPA were not significantly altered by the gestational stage. nih.gov While BPA and its glucuronide conjugate can be detected in the placenta, fetal concentrations remain markedly lower than maternal plasma levels. nih.gov In sheep, buccal absorption (absorption in the mouth) of BPA from the diet was shown to increase its bioavailability compared to direct stomach administration, as it partially bypasses the first-pass metabolism in the liver. foodpackagingforum.org
In aquatic species like fish, the primary route of exposure is often through the gills rather than ingestion. unibo.itnih.gov Metabolism of BPA via this route is considered less efficient than hepatic metabolism following ingestion. nih.gov
Interactive Table: Pharmacokinetic Profile of BPA in Non-Human Models
| Species | Primary Absorption Route | Primary Elimination Route | Key Kinetic Features | Reference |
| Rat | Oral | Feces | Rapid clearance; significant enterohepatic recirculation. | tandfonline.comnih.gov |
| Mouse | Oral | Feces | Rapid clearance; enterohepatic recirculation. | tandfonline.com |
| Monkey | Oral | Urine | Rapid clearance; minimal enterohepatic recirculation. | tandfonline.comnih.gov |
| Sheep | Oral/Buccal | Not specified | Buccal absorption increases bioavailability. | foodpackagingforum.org |
| Fish | Gills (inhalation) | Not specified | Gill absorption bypasses some hepatic first-pass metabolism. | nih.gov |
Consistent with in vitro findings, in vivo studies in rodents and monkeys show that BPA is extensively metabolized, with BPA-glucuronide being the principal metabolite detected in blood and excreta. nih.govnih.gov Sulfated conjugates, including both mono- and di-sulfates, are consistently identified as minor metabolites. nih.gov
Studies in pregnant CD1 mice detected BPA-glucuronide as a major metabolite in maternal tissues, with unchanged BPA and other complex conjugates also found in fetal tissue. nih.gov In rats subjected to continuous BPA exposure, the proportion of BPA sulfate in the blood was observed to decrease over a 28-day period. researchgate.net
Comparative Biotransformation Across Different Biological Systems
No data is available in the scientific literature regarding the comparative biotransformation of Bisphenol A Bissulfate Diammonium Salt across different non-human in vitro and in vivo biological systems.
Data Tables
It is not possible to generate data tables on the metabolic and biotransformation pathways of this compound as no research findings have been published.
Detailed Research Findings
There are no detailed research findings to report for the metabolic and biotransformation pathways of this compound.
Theoretical and Computational Investigations in Chemical Behavior
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. nih.gov While specific DFT studies on Bisphenol A bissulfate diammonium salt are not prevalent in the literature, extensive research on Bisphenol A (BPA) and its analogue Bisphenol S (BPS) provides a strong basis for understanding its properties. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. researchgate.net For the Bisphenol A bissulfate anion, the HOMO is expected to be localized on the electron-rich phenyl rings, while the LUMO would likely be influenced by the electron-withdrawing sulfate (B86663) groups. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. A smaller energy gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For the Bisphenol A bissulfate anion, MEP analysis would likely show negative potential around the sulfate groups and the phenolic oxygen atoms (if deprotonated), indicating sites prone to interaction with cations or electrophiles.
Theoretical vibrational analysis using DFT can predict the infrared and Raman spectra of the molecule. researchgate.net Key vibrational modes would include the stretching and bending of the S-O and C-S bonds in the sulfate groups, as well as the characteristic vibrations of the bisphenol backbone. For instance, studies on BPS have assigned S-C stretching modes in the range of 646-690 cm⁻¹. researchgate.net
Table 1: Predicted Spectroscopic and Reactivity Data from Theoretical Calculations
Molecular Dynamics Simulations of Compound Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, providing insights into the interactions of this compound with its environment, such as in aqueous solutions or with biological macromolecules. nih.govnih.govresearchgate.netplos.orgresearchgate.netresearchgate.netnih.govmdpi.com
MD simulations can also be employed to investigate the interaction of Bisphenol A bissulfate with biological targets, such as proteins and lipid membranes. While BPA is known to interact with nuclear receptors, the addition of two sulfate groups would drastically alter its binding affinity and specificity. nih.govplos.orgresearchgate.net Simulations could predict whether the bissulfate derivative can still fit into the binding pockets of these receptors and, if so, how the interactions would differ. The charged sulfate groups would likely favor interactions with positively charged amino acid residues on the protein surface rather than the hydrophobic binding pockets typically occupied by BPA. nih.govplos.org
The interaction with lipid membranes is another important aspect that can be studied using MD simulations. nih.gov BPA has been shown to be able to penetrate lipid bilayers. nih.gov However, the highly polar and charged nature of the Bisphenol A bissulfate anion would likely prevent its passive diffusion across cell membranes. MD simulations could confirm this by calculating the potential of mean force for the translocation of the molecule across a model lipid bilayer, which is expected to show a large energy barrier.
Mechanistic Insights from Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or toxicity of a chemical based on its molecular structure. oup.comnih.govnih.govnih.gov For this compound, SAR and QSAR studies can provide valuable insights into how sulfation alters the toxicological profile of the parent compound, BPA.
BPA is a well-known endocrine disruptor due to its ability to bind to estrogen receptors. nih.govnih.gov SAR studies on BPA analogs have shown that the two phenolic hydroxyl groups are crucial for this activity. nih.gov The addition of sulfate groups to these positions, as in Bisphenol A bissulfate, would significantly change the electronic and steric properties of the molecule. It is widely predicted by SAR models that this modification would substantially reduce or eliminate its estrogenic activity. The bulky, charged sulfate groups would likely prevent the molecule from effectively binding to the estrogen receptor's ligand-binding pocket. nih.gov
QSAR models can be used to predict various toxicological endpoints, such as carcinogenicity, genotoxicity, and skin sensitization. oup.comnih.gov While BPA itself has been shown to have genotoxic potential in some studies, QSAR models for the bissulfate derivative would likely predict a different profile. oup.com The increased water solubility and polarity due to the sulfate groups would alter its bioavailability and distribution in the body, which are key parameters in QSAR models.
Furthermore, QSAR models can be applied to predict the interactions with other biological targets. For instance, some BPA analogs have been shown to affect steroidogenesis. nih.gov A QSAR analysis could help to predict whether Bisphenol A bissulfate retains any of these activities.
Table 2: Predicted Activity Profile from SAR/QSAR Modeling
Predictive Modeling of Environmental Fate and Transformation Pathways
Predictive models are essential for assessing the environmental fate of chemicals, including their persistence, distribution, and degradation. For this compound, these models can estimate its behavior in various environmental compartments such as water, soil, and air.
The environmental fate of BPA has been extensively studied, and it is known to be biodegradable, with half-lives in water and soil of about 4.5 days. researchgate.nettandfonline.comcapes.gov.br The primary degradation pathway for BPA often involves microbial action. nih.gov The sulfation of BPA to form Bisphenol A bissulfate is a major metabolic pathway in humans and other organisms, and it is generally considered a detoxification step that facilitates excretion. nih.gov
In the environment, the Bisphenol A bissulfate anion is expected to be significantly more water-soluble and less volatile than BPA. researchgate.nettandfonline.com This would lead to its partitioning primarily into the aqueous phase. Its potential for bioaccumulation is predicted to be low due to its ionic nature and high water solubility. researchgate.net
Predictive models for biodegradation can be used to estimate the environmental persistence of Bisphenol A bissulfate. While sulfated organic compounds can be resistant to microbial degradation, some microorganisms possess sulfatase enzymes that can cleave the sulfate groups, regenerating the parent phenol (B47542). Therefore, the environmental degradation of Bisphenol A bissulfate could potentially lead to the formation of BPA.
Computational models can also predict potential transformation pathways under various environmental conditions. For example, in the presence of strong oxidizing agents like hydroxyl radicals in advanced oxidation processes, the aromatic rings of the bisphenol backbone are likely to be the primary sites of attack, leading to a series of hydroxylated and ring-opened products. nih.govresearchgate.netnih.govchemrxiv.org DFT calculations can help identify the most likely initial reaction sites for such radical attacks. nih.gov
Applications in Advanced Research Methodologies
Utility as a Reference Standard in Analytical Method Development
The accurate quantification of BPA and its metabolites in complex biological and environmental matrices is fundamental to assessing exposure and understanding its toxicology. Bisphenol A Bissulfate Diammonium Salt is indispensable as a reference standard for the development, validation, and quality control of analytical methods.
The use of a certified reference standard is essential for ensuring the accuracy and reliability of analytical data. nih.gov In analytical chemistry, particularly for trace-level detection, methods must be rigorously validated to avoid issues like matrix interference, contamination, or analytical artifacts, such as the hydrolysis of conjugated metabolites back to the parent compound during analysis. nih.gov The availability of a stable, pure form of the BPA sulfate (B86663) metabolite, such as the diammonium salt, allows laboratories to create precise calibration curves, determine limits of detection (LOD) and quantification (LOQ), and assess method recovery and reproducibility. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most powerful and commonly used techniques for the unambiguous identification and quantification of BPA and its metabolites. nih.govresearchgate.nethibiscuspublisher.com These methods offer high sensitivity and selectivity, which are crucial when measuring the low concentrations typical in biomonitoring and environmental studies. researchgate.netresearchgate.net The diammonium salt standard is used to confirm the identity of BPA sulfate peaks in chromatograms and to ensure that the instrument response is accurately correlated with concentration.
Table 1: Analytical Techniques Utilizing Bisphenol A Bissulfate Standards
| Analytical Technique | Purpose of Reference Standard | Common Matrices |
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Quantitative analysis, confirmation of metabolite identity, method validation. nih.govdphen1.com | Urine, Blood Serum, Plasma, Water. nih.govnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative analysis after a derivatization step to increase volatility and sensitivity. nih.govresearchgate.net | Food Samples, Environmental Leachates. nih.govhibiscuspublisher.com |
| Liquid Chromatography with Fluorescence Detection (LC-FLD) | Quantification, often used when mass spectrometry is unavailable; requires high sample purity. nih.gov | Urine. nih.gov |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Screening; standards are used to calibrate the assay's response. researchgate.net | Biological Fluids. researchgate.net |
Integration in Mechanistic Studies of Chemical-Biological Interactions
Understanding the precise biological mechanisms through which BPA and its metabolites exert their effects is a primary goal of toxicological research. Bisphenol A bissulfate, made available for research as its stable diammonium salt, is a key component in these investigations. It allows scientists to study the biological activity of the sulfated metabolite in isolation from the parent compound and other metabolic products.
A significant area of research is determining whether the metabolic process of sulfation serves as a detoxification pathway. In vitro studies have shown that while BPA can bind to estrogen receptors and elicit an estrogenic response, its sulfated conjugate, BPA-sulfate, generally does not show the same activity. diva-portal.orgresearchgate.net By treating cell cultures or receptor preparations with the pure BPA bissulfate standard, researchers can directly measure its binding affinity and downstream effects, confirming that sulfation significantly reduces or eliminates the estrogenic properties of the parent molecule. diva-portal.org
Furthermore, these studies extend to other potential biological interactions. For instance, research has explored the interactions of bisphenols with cellular membranes. nih.gov Using model membrane systems like Langmuir monolayers, scientists can introduce compounds such as BPA bissulfate to investigate how the metabolite affects membrane structure, fluidity, and potential for incorporation, providing insights into its bioavailability and potential for non-receptor-mediated effects. nih.gov
Table 2: Comparative Biological Activity in Mechanistic Studies
| Compound | Interaction Studied | Finding |
| Bisphenol A (BPA) | Estrogen Receptor (ER) Binding | Agonistic effects on ER, leading to estrogenic activity. diva-portal.org |
| Bisphenol A Sulfate | Estrogen Receptor (ER) Binding | Does not show significant ER activity, suggesting detoxification. diva-portal.orgresearchgate.net |
| Bisphenol A (BPA) | Membrane Interaction (Model Systems) | Incorporates into and alters the fluidity of anionic phospholipid membranes. nih.gov |
| Bisphenol S (BPS) | Membrane Interaction (Model Systems) | Can also be incorporated into model membranes, changing their structure and fluidity. nih.gov |
Role in Environmental Monitoring and Biomonitoring Methodologies (Non-Human)
Bisphenol A is a widespread environmental contaminant, and understanding its fate and transformation in various ecosystems is crucial for assessing ecological risk. hibiscuspublisher.compocketdentistry.com The use of this compound as an analytical standard is vital for tracking the metabolic processing of BPA in non-human organisms and environmental compartments.
In non-human biomonitoring, the standard enables the detection and quantification of BPA sulfate in tissues and excreta of wildlife, which helps to characterize species-specific metabolic capacities. This is important because the efficiency of detoxification pathways can vary significantly between different organisms, influencing their susceptibility to BPA's effects.
Environmental studies have also investigated the biotransformation of BPA by microorganisms. For example, research has shown that certain bacteria, such as Cupriavidus basilensis, are capable of transforming BPA into various metabolites. nih.gov The use of a BPA sulfate standard in such studies allows for the definitive identification of sulfated products, confirming that sulfation can be a metabolic pathway even in environmental decomposers. nih.gov This information is critical for building comprehensive models of BPA's environmental fate, distinguishing between the parent pollutant and its transformation products in matrices like water and sediment. nih.gov
Table 3: Application in Non-Human Monitoring
| Research Area | Organism/System Studied | Purpose of BPA Bissulfate Standard |
| Bacterial Biotransformation | Cupriavidus basilensis | To identify and quantify metabolites, confirming the bacterial transformation of BPA. nih.gov |
| Ecotoxicology | Aquatic Species | To measure the formation of BPA sulfate as an indicator of metabolic capability and exposure. |
| Membrane Interaction Studies | Model Decomposer Membranes (Anionic Phospholipids) | To investigate the physical interaction of bisphenols with bacterial cell membrane models. nih.gov |
| Environmental Fate Modeling | Environmental Compartments (Water, Sediment) | To distinguish between parent BPA contamination and its metabolically transformed products. hibiscuspublisher.com |
Contribution to Understanding Broader Chemical Class Biotransformation
The study of BPA metabolism, facilitated by standards like this compound, provides a valuable model for understanding the biotransformation of an entire class of structurally related compounds known as bisphenols. Many BPA analogs (e.g., BPS, BPF, BPAF) are used in industrial applications and are also subject to metabolic processes in organisms. nih.govnih.gov
The primary routes for Phase II metabolism of BPA are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes, respectively. diva-portal.orgresearchgate.netnih.gov By quantifying the formation of BPA sulfate in various in vitro and in vivo systems, researchers can probe the activity and specificity of SULT enzymes. nih.gov For example, studies using human liver fractions have investigated the capacity for BPA sulfonation and how it may be affected by metabolic diseases. nih.gov
This knowledge is transferable to other bisphenols. Research on analogs like Bisphenol AF (BPAF) has identified BPAF-sulfate as a metabolite, suggesting a common metabolic pathway. The insights gained from studying BPA sulfation help predict the metabolic fate of newer or less-studied bisphenols, which is a critical aspect of "regrettable substitution," where a banned chemical is replaced by a structurally similar one that may undergo similar bioactivation or detoxification processes. diva-portal.org The ability to accurately measure the sulfated metabolite of BPA provides a foundational understanding of how this class of endocrine-disrupting compounds is processed and eliminated by living organisms.
Table 4: Key Enzymes and Findings in Bisphenol Biotransformation
| Enzyme Family | Specific Enzyme(s) Implicated | Organism/System | Key Finding Related to Sulfation |
| Sulfotransferases (SULTs) | SULT1A1 | Humans, Rats | Catalyzes the conjugation of BPA to BPA sulfate. nih.govdiva-portal.org |
| UDP-Glucuronosyltransferases (UGTs) | UGT1A1, UGT1A9, UGT1A10, UGT2B7 | Humans, Rats | The major pathway for BPA conjugation is glucuronidation, with sulfation being a less prominent but important route. diva-portal.orgnih.gov |
| Cytochrome P450 (CYP) Enzymes | CYP3A4, CYP3A5 | Humans | Responsible for Phase I oxidative metabolism, creating substrates for subsequent Phase II conjugation (including sulfation). diva-portal.orgnih.gov |
Future Research Trajectories and Emerging Paradigms
Development of Novel High-Throughput Analytical Methodologies
The accurate and rapid detection of Bisphenol A Bissulfate in complex matrices is fundamental to understanding its prevalence and behavior. Current analytical methods often rely on traditional techniques that can be laborious and time-consuming. nih.govpocketdentistry.com Future research is, therefore, moving towards the development of high-throughput analytical methodologies.
A primary focus is on advancing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov Innovations are expected in the development of more sensitive and selective stationary phases and ionization sources to improve the detection limits and reduce matrix effects, which are common challenges in biological and environmental samples. pocketdentistry.com The development of methods requiring smaller sample volumes, such as the 200 μL needed for some analyses of bisphenol analogues in breast milk, is a significant step forward for human biomonitoring. nih.gov
Furthermore, the concept of derivatization to enhance detectability is being explored. For instance, derivatization with reagents like pyridine-3-sulfonyl chloride has been shown to significantly improve the sensitivity of LC-MS/MS for bisphenol analogues. nih.gov Future work will likely explore novel derivatizing agents that are more reactive, stable, and can be used in automated, high-throughput workflows.
Another promising area is the development of rapid screening techniques. While methods like enzyme-linked immunosorbent assays (ELISA) have been used for BPA, they may lack the specificity for its various metabolites. semanticscholar.org Future research could focus on developing specific antibodies for Bisphenol A Bissulfate to enable high-throughput immunoassays. Additionally, the advancement of engineered lateral flow assays presents a potential avenue for rapid, on-site screening of urine and other samples without the need for extensive laboratory equipment. nih.gov
Table 1: Comparison of Current and Future Analytical Methodologies for Bisphenol A Sulfates
| Feature | Current Methodologies | Future High-Throughput Methodologies |
| Primary Technique | LC-MS/MS, GC-MS nih.gov | Advanced LC-MS/MS, High-Resolution Mass Spectrometry |
| Sample Preparation | Often involves multi-step solid-phase extraction (SPE) or liquid-liquid extraction pocketdentistry.com | Miniaturized and automated SPE, direct injection techniques |
| Throughput | Moderate | High to ultra-high |
| Sensitivity | ng/L to µg/L range nih.gov | pg/L to ng/L range |
| Specificity | Good, but can be affected by isomers and matrix interference semanticscholar.org | Enhanced by novel derivatization and specific antibodies |
| Application | Targeted analysis in research labs | Routine biomonitoring, environmental surveillance, point-of-care testing |
Elucidation of Unexplored Metabolic Pathways and Enzyme Kinetics
While it is known that BPA undergoes Phase II metabolism to form glucuronide and sulfate (B86663) conjugates, the specific pathways and enzymatic kinetics for the formation of Bisphenol A Bissulfate are not fully understood. nih.govusask.ca In humans, BPA is rapidly conjugated, primarily with glucuronic acid, and excreted. nih.govresearchgate.net The formation of sulfate conjugates is considered a secondary pathway. researchgate.net
Future research will need to identify the specific sulfotransferase (SULT) enzyme isoforms responsible for the sulfation of BPA and its mono-sulfated intermediate to form the bissulfate conjugate. researchgate.net While several human SULT isoforms have been shown to conjugate BPA, their relative contributions and efficiency in forming the disulfate are yet to be determined. researchgate.net Understanding the tissue-specific expression and activity of these enzymes is crucial for a comprehensive metabolic map.
The kinetics of these enzymatic reactions, including parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), are largely unknown for Bisphenol A Bissulfate formation. Determining these kinetic parameters will be essential for developing physiologically based pharmacokinetic (PBPK) models that can accurately predict the internal concentrations of Bisphenol A Bissulfate under different exposure scenarios.
Advanced Predictive Modeling of Environmental Dynamics and Remediation
The environmental fate and transport of Bisphenol A Bissulfate are critical areas for future research. While studies have modeled the environmental dynamics of BPA, less is known about its conjugated metabolites. researchgate.netnih.gov Bisphenol A Bissulfate, being more water-soluble than BPA, is expected to have different partitioning and transport behaviors in aquatic and terrestrial environments.
Advanced predictive models, such as fugacity-based multimedia environmental models, can be parameterized specifically for Bisphenol A Bissulfate to forecast its distribution in air, water, soil, and sediment. researchgate.net These models require accurate physicochemical data for the compound, such as its octanol-water partition coefficient (Kow) and vapor pressure, which are currently lacking and represent a key research need.
Furthermore, computational models can be employed to predict the biodegradation potential of Bisphenol A Bissulfate by various microorganisms in wastewater treatment plants and natural ecosystems. nih.gov Identifying the specific microbial consortia and enzymatic pathways involved in its degradation is a prerequisite for developing effective bioremediation strategies. researchgate.net For instance, while some bacteria can transform BPA, their ability to metabolize its sulfated conjugates is not well-documented. nih.gov
Time-series analysis models, such as the ARIMA model, which has been used to forecast BPA concentrations in rivers, could be adapted for Bisphenol A Bissulfate to predict future environmental levels based on long-term monitoring data. nih.gov This would aid in assessing the effectiveness of regulatory measures and identifying potential hotspots of contamination.
Table 2: Key Parameters for Predictive Environmental Modeling of Bisphenol A Bissulfate
| Parameter | Description | Research Need |
| Octanol-Water Partition Coefficient (log Kow) | Indicates the lipophilicity of the compound and its tendency to bioaccumulate. | Experimental determination for Bisphenol A Bissulfate. |
| Soil Adsorption Coefficient (log Koc) | Describes the partitioning of the compound between soil/sediment and water. nih.gov | Measurement in various soil and sediment types. |
| Henry's Law Constant | Relates the partial pressure of a substance in the gas phase to its concentration in the aqueous phase. | Estimation or experimental measurement to model air-water exchange. |
| Biodegradation Half-life | The time it takes for 50% of the compound to be degraded by microorganisms in a specific environmental compartment (e.g., water, soil). researchgate.net | Determination in different environmental matrices and conditions. |
| Photodegradation Rate | The rate at which the compound is broken down by sunlight. | Investigation of direct and indirect photolysis pathways and rates. |
Interdisciplinary Approaches Integrating Analytical, Environmental, and Biological Research
A holistic understanding of Bisphenol A Bissulfate can only be achieved through the integration of multiple scientific disciplines. Future research paradigms will emphasize the collaboration between analytical chemists, environmental scientists, toxicologists, and computational modelers.
The development of sensitive analytical methods (Section 8.1) is a prerequisite for accurate exposure assessment in both human populations and environmental systems. These data, in turn, are essential for validating and refining the predictive environmental models (Section 8.3) and for designing relevant toxicological studies.
Integrating data from in vitro and in silico toxicological assays with information on metabolic pathways (Section 8.2) will be crucial for assessing the potential biological activity of Bisphenol A Bissulfate. For example, computational tools like molecular dynamics simulations can be used to predict the binding affinity of Bisphenol A Bissulfate to various biological receptors, such as the androgen receptor, providing insights into its potential for endocrine disruption. nih.gov
Longitudinal studies that combine biomonitoring of Bisphenol A Bissulfate levels with health outcome data are needed to establish potential associations with human diseases. frontiersin.org Such epidemiological studies must be supported by robust analytical data and a clear understanding of the compound's metabolic fate.
Ultimately, a systems-level approach that considers the entire lifecycle of Bisphenol A Bissulfate—from its formation in the body to its fate in the environment and its potential biological interactions—will be necessary to inform risk assessment and guide regulatory decisions. This interdisciplinary approach will be fundamental in addressing the complex challenges posed by BPA and its metabolites.
Q & A
Q. What are the established protocols for synthesizing Bisphenol A Bissulfate Diammonium Salt, and how is purity validated?
Synthesis typically involves sulfonation of Bisphenol A followed by neutralization with ammonium hydroxide. Key steps include stoichiometric control of sulfating agents (e.g., sulfur trioxide or chlorosulfonic acid) and pH adjustment to isolate the diammonium salt. Purity is validated using NMR (e.g., H/C for structural confirmation) and ion chromatography to quantify residual sulfate or ammonium ions . HPLC-MS is recommended for detecting organic impurities (<0.1% threshold) .
Q. What analytical techniques are most reliable for characterizing this compound in aqueous solutions?
UV-Vis spectroscopy (λ~260 nm for aromatic sulfates) and LC-MS/MS (negative ion mode, m/z ~441 for [M-NH]) are standard. For quantification, ion-pair chromatography with conductivity detection achieves ppm-level sensitivity. Cross-validation with FTIR (S=O stretching at 1240–1150 cm) ensures structural integrity .
Q. How does the solubility profile of this compound influence experimental design?
The compound is highly water-soluble (~12–15 g/L at 20°C), but solubility decreases in polar aprotic solvents (e.g., acetonitrile). Buffer selection (pH 6–8) is critical to prevent ammonium dissociation, which alters reactivity. Pre-saturation of solvents is advised for kinetic studies .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Ventilation is required due to potential ammonium off-gassing. Storage in airtight containers at ≤25°C prevents hygroscopic degradation. Toxicity data (LD >2000 mg/kg in rodents) suggest low acute risk, but chronic exposure studies are lacking .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?
Kinetic studies show that maintaining temperatures below 40°C during sulfonation reduces sulfone byproducts. Microreactor systems improve heat dissipation and yield (>95%). Post-synthesis, dialysis (MWCO 500 Da) effectively removes unreacted Bisphenol A .
Q. What advanced methodologies resolve challenges in quantifying trace amounts of this compound in biological matrices?
Solid-phase extraction (HLB cartridges) coupled with UPLC-QTOF-MS enables detection at ng/mL levels. Isotope dilution using C-labeled analogs (e.g., TRC B519518) corrects matrix effects. Method validation requires spike-recovery tests (85–115% acceptable range) .
Q. How does the compound’s sulfonate group influence its reactivity in polymer crosslinking applications?
The sulfonate acts as a nucleophile in epoxy resin curing, accelerating gelation times by 30% compared to non-sulfonated analogs. In situ FTIR monitors C-O-S bond formation (950 cm), with activation energy ~50 kJ/mol .
Q. What are the conflicting reports on its endocrine-disrupting potential, and how can they be reconciled?
In vitro assays (e.g., ERα transactivation) show weak estrogenicity (EC >10 μM), but metabolite studies suggest Bisphenol A release under enzymatic hydrolysis (e.g., sulfatases). Discrepancies arise from assay sensitivity; LC-MS/MS-based metabolomic profiling is recommended for in vivo models .
Q. How does pH and temperature affect the stability of this compound in long-term storage?
Accelerated stability studies (ICH Q1A guidelines) reveal degradation >10% at pH <5 (ammonium loss) or >40°C (sulfonate hydrolysis). Lyophilization extends shelf life (>24 months) with <2% impurity formation .
Data Contradiction Analysis
Q. Why do reported solubility values vary across studies, and how can researchers address this?
Variations stem from differences in ionic strength (e.g., buffer vs. pure water) and crystallization methods (slow cooling vs. rapid precipitation). Standardizing solvent pre-treatment (e.g., degassing) and using dynamic light scattering to assess aggregation can reduce discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
